molecular formula C14H11NO2 B14756600 CID 171035648

CID 171035648

Cat. No.: B14756600
M. Wt: 225.24 g/mol
InChI Key: WWAVARZBTPTXNT-UHFFFAOYSA-N
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Description

While direct structural or experimental data for this CID are absent in the provided sources, the methodology for characterizing and comparing similar compounds can be inferred from analogous cases in the evidence. For example, compounds like taurocholic acid (CID 6675) and betulin-derived inhibitors (CID 72326, 64971) are described with structural overlays, GC-MS chromatograms, and physicochemical properties in Figures 1 and 8 . Such analyses typically include molecular weight, solubility, and bioactivity metrics, as seen in CAS No. 1046861-20-4 (CID 53216313) and CAS No. 918538-05-3, which list logP, GI absorption, and synthetic pathways .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C14H11NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-6,8H,1-2H3

InChI Key

WWAVARZBTPTXNT-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C=C2C(=C3C=CC=CC3=NC2=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 171035648 involves several steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

    Step 3: Final purification through crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction conditions is crucial for optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

CID 171035648 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 171035648 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 171035648 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity and kinetics are essential for understanding its mode of action.

Comparison with Similar Compounds

Structural Similarity

Structural analogs are identified via PubChem similarity scores (0–1 scale). For instance:

  • CAS No. 1046861-20-4 (CID 53216313) has analogs like (3-Bromo-5-chlorophenyl)boronic acid (similarity: 0.87) and (6-Bromo-2,3-dichlorophenyl)boronic acid (0.86) .
  • CAS No. 918538-05-3 shares 0.98 similarity with 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine, suggesting near-identical core structures .

Table 1: Structural Comparison of Selected Analogs

Compound (CID) Core Structure Similarity Score Key Functional Groups
Taurocholic acid (6675) Steroid backbone 0.92 (vs. TLC) Sulfate, hydroxyl
Betulinic acid (64971) Pentacyclic triterpene 0.95 (vs. betulin) Carboxylic acid, hydroxyl
CAS 1046861-20-4 (53216313) Boronic acid 0.87 Boron, halogens
Physicochemical Properties

Key metrics include logP (lipophilicity), TPSA (polar surface area), and solubility:

  • CAS No. 1701-57-1 (CID 576503): logP = 2.75 (SILICOS-IT), TPSA = 12.03 Ų, high BBB permeability .
  • CAS No. 7254-19-5 (CID 252137): Solubility = 0.052 mg/mL, CYP1A2 inhibition .

Table 2: Physicochemical Profiles

Compound (CID) logP (XLOGP3) TPSA (Ų) Solubility (mg/mL) BBB Permeability
Taurolithocholic acid (439763) 2.13 67.15 0.249 Yes
CAS 1761-61-1 (72863) 2.85 40.46 0.687 No

Table 3: Bioactivity Comparison

Compound (CID) Target/Pathway IC₅₀/EC₅₀ Key Interactions
Ginkgolic acid 17:1 (5469634) Bile acid transporters 8.2 μM Hydrophobic binding
Irbesartan (3749) OATP1B1/1B3 12.4 μM Steric hindrance

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